6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole typically involves the bromination of a benzimidazole precursor followed by the introduction of the trifluoroethyl group. One common method is the bromination of 1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The trifluoroethyl group can be introduced via nucleophilic substitution using 2,2,2-trifluoroethyl iodide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-Bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
6-Bromo-1H-benzo[d]imidazole: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
1-(2,2,2-Trifluoroethyl)-1H-benzo[d]imidazole: Lacks the bromine atom, affecting its reactivity and applications.
6-Chloro-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole: Chlorine atom instead of bromine, leading to variations in chemical behavior.
Uniqueness: The presence of both bromine and trifluoroethyl groups in 6-bromo-1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole makes it unique. The bromine atom enhances its reactivity in substitution reactions, while the trifluoroethyl group increases its lipophilicity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H6BrF3N2 |
---|---|
Molecular Weight |
279.06 g/mol |
IUPAC Name |
6-bromo-1-(2,2,2-trifluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H6BrF3N2/c10-6-1-2-7-8(3-6)15(5-14-7)4-9(11,12)13/h1-3,5H,4H2 |
InChI Key |
NAGNHOKNBROAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(C=N2)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.